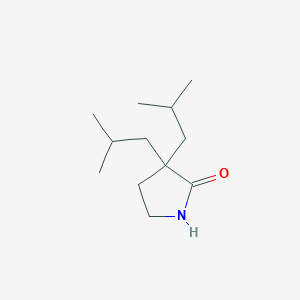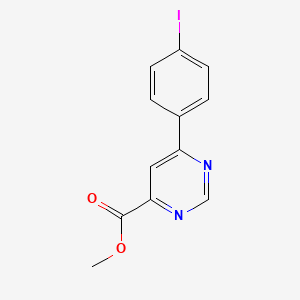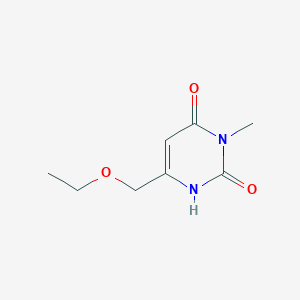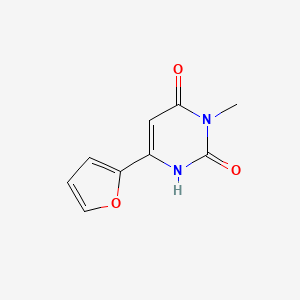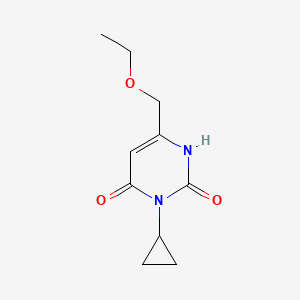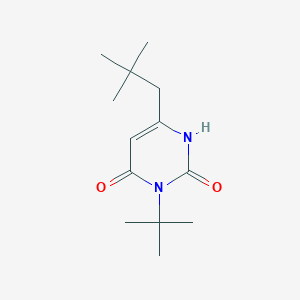
3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidin-2,4-dion
Übersicht
Beschreibung
3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and material science. The structure of 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione consists of a pyrimidine ring with ethyl and propyl substituents at positions 3 and 6, respectively.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications, including:
- Medicinal Chemistry : The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
- Biology : It is used in the study of enzyme inhibition and receptor binding.
- Agriculture : The compound is explored for its potential as a plant growth regulator and pesticide.
- Material Science : It is investigated for its use in the development of new materials with unique properties .
Wirkmechanismus
Target of Action
It is known that similar compounds have high affinity and selectivity for the human adenosine a2b receptors . These receptors play a crucial role in mediating various physiological responses, including inflammation and immune response.
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biochemical pathways, including those involved in inflammation and immune response .
Pharmacokinetics
It is known that similar compounds are highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, antidiabetic, and antiviral effects .
Action Environment
It is known that the efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been found to inhibit the activity of nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a key signaling molecule in the body . Additionally, 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione interacts with tumor necrosis factor-alpha (TNF-α), a protein involved in inflammation and immune responses . These interactions suggest that the compound may have anti-inflammatory and neuroprotective properties.
Cellular Effects
The effects of 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been found to inhibit the NF-kB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . Additionally, this compound has been shown to reduce the expression of apoptosis markers, such as cleaved caspase-3, in neuronal cells, suggesting its potential neuroprotective effects .
Molecular Mechanism
The molecular mechanism of action of 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves several key interactions with biomolecules. This compound binds to active residues of proteins such as ATF4 and NF-kB, inhibiting their activity and thereby reducing inflammation and apoptosis . Additionally, 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to inhibit endoplasmic reticulum stress by reducing the expression of the chaperone protein BIP . These interactions highlight the compound’s potential as a therapeutic agent for neurodegenerative diseases and inflammatory conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have been observed to change over time. The compound’s stability and degradation have been studied to understand its long-term effects on cellular function. It has been found that 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione remains stable under physiological conditions for extended periods, allowing for sustained therapeutic effects. Prolonged exposure to the compound may lead to gradual degradation, which could impact its efficacy over time.
Dosage Effects in Animal Models
The effects of 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit significant therapeutic effects without causing adverse reactions. At higher doses, 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione may induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in the metabolism of 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, converting it into more water-soluble metabolites for excretion. These metabolic processes are essential for the compound’s clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cells, 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can accumulate in specific tissues, such as the liver and brain, where it exerts its therapeutic effects. The distribution of the compound is influenced by its physicochemical properties, including its lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a crucial role in its activity and function. This compound has been found to localize primarily in the endoplasmic reticulum and mitochondria, where it interacts with key proteins involved in stress responses and apoptosis. The targeting of 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione to specific subcellular compartments is mediated by post-translational modifications and targeting signals. These localization patterns are essential for the compound’s therapeutic efficacy and its ability to modulate cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically carried out under acidic conditions using catalysts such as para-toluene sulfonic acid or hydrochloric acid. The general reaction scheme is as follows:
- Aldehyde (RCHO) + β-Keto Ester (R’COCH2COOR’') + Urea (NH2CONH2) → 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
The reaction is usually conducted in ethanol or methanol as the solvent, and the mixture is heated under reflux for several hours to yield the desired product .
Industrial Production Methods: In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding pyrimidine derivatives.
- Reduction : Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
- Substitution : Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrimidine ring.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
- Reduction : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
- Substitution : Nucleophiles such as amines and thiols can be used for substitution reactions.
- Oxidation : Oxidized pyrimidine derivatives.
- Reduction : Dihydropyrimidine derivatives.
- Substitution : Substituted pyrimidine derivatives with various functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles
- 2-Oxo-1,2,3,4-tetrahydropyrimidines
- 4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
Uniqueness: 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and propyl groups at positions 3 and 6, respectively, influences the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
3-ethyl-6-propyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-5-7-6-8(12)11(4-2)9(13)10-7/h6H,3-5H2,1-2H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZIQDHSQCVLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=O)N1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-{[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl]thio}phenyl)amine](/img/structure/B1484256.png)
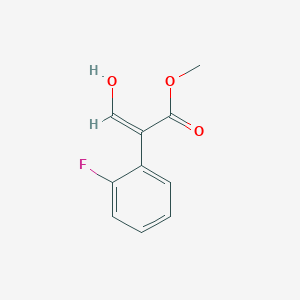
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1484258.png)
